
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that this compound may act as a calcium channel blocker, which could explain its potential use as a drug candidate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is to further investigate its potential as a drug candidate, particularly in the treatment of oxidative stress-related and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential as a calcium channel blocker. Finally, more research could be conducted to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been achieved using several methods. One of the most common methods involves a three-step process that includes the reaction of 3-nitrobenzaldehyde with diethyl malonate to form the corresponding nitrostyrene. The nitrostyrene is then reacted with furfural to form the furan derivative, which is then reacted with allyl bromide to form the final product. Other methods for synthesizing this compound have also been reported.
Aplicaciones Científicas De Investigación
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has also been studied for its potential as a fluorescent probe for imaging studies.
Propiedades
Fórmula molecular |
C23H26N2O7 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
5-O-(oxolan-2-ylmethyl) 3-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H26N2O7/c1-4-10-31-22(26)19-14(2)24-15(3)20(23(27)32-13-18-9-6-11-30-18)21(19)16-7-5-8-17(12-16)25(28)29/h4-5,7-8,12,18,21,24H,1,6,9-11,13H2,2-3H3 |
Clave InChI |
RLJTTZOMNZIKHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


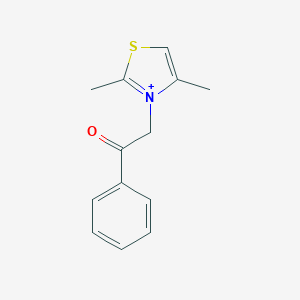
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
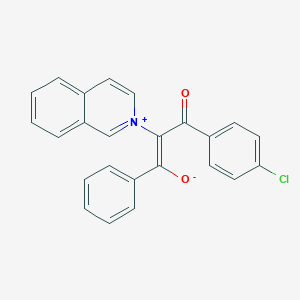
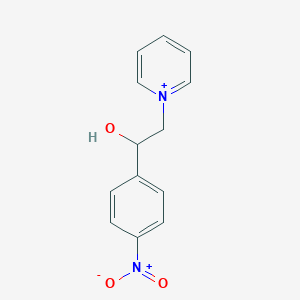
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
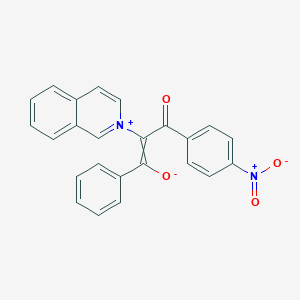
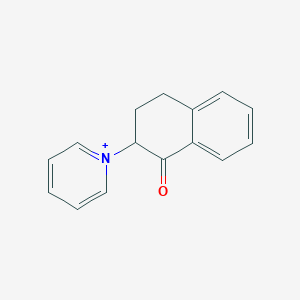
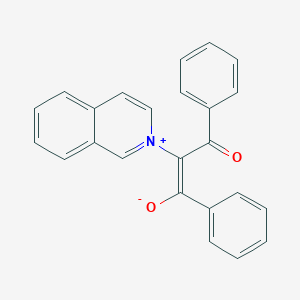
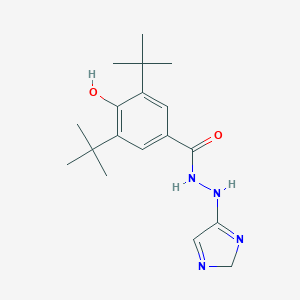
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
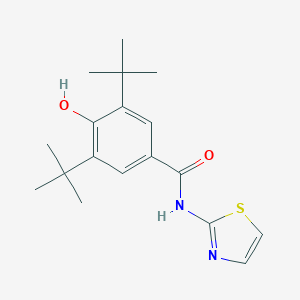
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
